molecular formula C13H19NO2 B15375555 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol CAS No. 71947-10-9

1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol

Cat. No.: B15375555
CAS No.: 71947-10-9
M. Wt: 221.29 g/mol
InChI Key: XEDQVFQFJYJTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol is a synthetic organic compound that serves as a valuable chemical building block and intermediate in medicinal chemistry and pharmaceutical research. This molecule features a propan-2-ol core structure substituted with a phenoxy group at the 1-position and a pyrrolidin-1-yl group at the 3-position, creating a multifunctional scaffold with potential for diverse chemical modifications. The structural motif of pyrrolidin-1-yl substituted propan-2-ol derivatives demonstrates significant utility in drug discovery, particularly as synthetic intermediates for compounds with biological activity . Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules, including potential therapeutic agents. The presence of both oxygen and nitrogen heterocycles in its structure makes it particularly valuable for creating compounds with enhanced binding characteristics to biological targets. Structural analogs of this compound have been investigated as components in the development of various pharmacologically active compounds, showcasing the versatility of this chemical scaffold in medicinal chemistry applications . The compound's molecular structure allows for potential interactions with biological systems through hydrogen bonding and hydrophobic interactions, making it a valuable starting point for structure-activity relationship studies. As with all research chemicals, proper handling procedures and safety precautions must be observed. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate engineering controls when working with this compound.

Properties

CAS No.

71947-10-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-phenoxy-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C13H19NO2/c15-12(10-14-8-4-5-9-14)11-16-13-6-2-1-3-7-13/h1-3,6-7,12,15H,4-5,8-11H2

InChI Key

XEDQVFQFJYJTOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC=C2)O

solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol (commonly referred to as compound 1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19NO2. Its structure consists of a phenoxy group attached to a pyrrolidine moiety, which is further linked to a propan-2-ol unit. This configuration contributes to its pharmacological properties, particularly in modulating various biological pathways.

The compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which can influence serotonin and norepinephrine levels in the central nervous system (CNS). This action is significant for treating conditions like depression and anxiety disorders.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters, leading to increased availability in the synaptic cleft.
  • Receptor Modulation : It may interact with various receptors, including adrenergic and serotonin receptors, which are crucial in mood regulation and anxiety response.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various biological targets. A study highlighted its potential as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was identified through virtual screening methods as a candidate for further development in this area .

Case Studies

  • Antidepressant Activity : In a controlled study, this compound was tested for its antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as a potential therapeutic agent for depression .
  • Anxiolytic Effects : Another study investigated the anxiolytic properties of the compound using elevated plus maze tests. The results showed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound demonstrated low acute toxicity levels, with no significant adverse effects observed at therapeutic doses. Long-term studies are still required to fully understand its chronic toxicity potential .

Comparative Biological Activity Table

Compound Activity IC50 (μM) Notes
This compoundMonoamine Reuptake Inhibitor< 10Effective in enhancing serotonin levels
BMS-202PD-L1 Inhibitor15Known for immunotherapy applications
FosinoprilPLA2G15 Inhibitor0.18Related to phospholipidosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aryl/Heteroaryl Substituents

(a) 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
  • Structure: Replaces the phenoxy group with a quinoxaline ring and introduces a lactam (pyrrolidin-2-one) instead of the alcohol.
  • The lactam increases polarity compared to the alcohol, affecting solubility.
  • Activity: Demonstrated antimicrobial activity in docking studies, suggesting that quinoxaline derivatives may exhibit stronger bioactivity than phenoxy analogs .
(b) 5-[2-(1-Phenylethylpyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
  • Structure : Incorporates an oxadiazole core linked to pyrrolidine and phenyl groups.
  • Properties : The oxadiazole introduces hydrogen-bonding and dipole interactions, enhancing target specificity. The phenylethyl group increases lipophilicity.
  • Activity : Such compounds are often explored for antiviral applications, indicating that structural complexity can modulate pharmacological profiles .
(c) 3-Phenyl-3-(pyridin-2-yl)propan-1-ol
  • Structure: Substitutes phenoxy with pyridyl and phenyl groups at the same carbon.
  • Properties : The pyridyl nitrogen enhances water solubility and metal-coordination capacity. The lack of a pyrrolidine ring simplifies synthesis but reduces conformational flexibility.
  • Applications : Used in commercial drug production (e.g., Pheniramine), highlighting the importance of pyridyl groups in pharmaceuticals .

Variations in Heterocyclic Moieties

(a) 1-(Piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol
  • Structure: Replaces pyrrolidine with piperazine and phenoxy with p-tolyloxy.
  • The tolyloxy group adds steric bulk.
  • Activity : Piperazine derivatives are common in antipsychotics and antihistamines, suggesting broader therapeutic applicability than pyrrolidine analogs .
(b) 3-(Pyrrolidin-3-yl)prop-2-en-1-ol
  • Structure: Features a propenol chain (C=C bond) and pyrrolidine at position 3.
  • The propenol chain may enhance reactivity in conjugation reactions.
  • Applications : Marketed for agrochemical and pharmaceutical R&D, indicating that unsaturated backbones expand synthetic utility .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Notable Properties Reference
1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol C₁₃H₁₉NO₂ Phenoxy, pyrrolidine Potential antimicrobial Moderate lipophilicity N/A
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one C₁₃H₁₃N₃O Quinoxaline, lactam Antimicrobial High polarity, π-π interactions
1-(Piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol C₁₄H₂₂N₂O₂ Piperazine, p-tolyloxy Antihistamine potential Enhanced solubility, basicity
3-Phenyl-3-(pyridin-2-yl)propan-1-ol C₁₄H₁₅NO Pyridyl, phenyl Commercial drug intermediate Metal-coordination capacity

Q & A

Q. What are the optimal synthetic routes for 1-Phenoxy-3-pyrrolidin-1-yl-propan-2-ol, and how can stereochemical purity be ensured?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React epichlorohydrin with phenol to form 1-phenoxypropan-2-ol, leveraging the nucleophilic aromatic substitution mechanism.
  • Step 2 : Introduce the pyrrolidine moiety via a ring-opening reaction using pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Q. Stereochemical Control :

  • Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) ensures enantiomeric purity .
  • Absolute configuration confirmation requires single-crystal X-ray diffraction or comparative circular dichroism (CD) spectroscopy with known standards .

Q. How should researchers address solubility challenges during in vitro assays?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20).
  • Critical Micelle Concentration (CMC) : Pre-test surfactants like Tween-80 to avoid micelle formation, which may alter bioavailability .
  • Data Validation : Cross-validate solubility using nephelometry and UV-Vis spectroscopy to detect aggregation artifacts .

Q. What analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the phenolic aromatic protons (δ 6.8–7.3 ppm), pyrrolidine N-CH₂ (δ 2.5–3.0 ppm), and the hydroxyl proton (δ 1.5–2.0 ppm, broad).
    • ¹³C NMR : Confirm the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 236.1652 for C₁₃H₁₈NO₂⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data?

  • Source of Contradictions : Variability in stereochemical purity or assay conditions (e.g., cell line selection, incubation time).
  • Mitigation Strategies :
    • Standardize enantiomeric purity (>98% by chiral HPLC) and disclose synthetic routes in publications .
    • Use isogenic cell lines and validate target engagement via CRISPR knockouts or competitive binding assays .
    • Meta-analysis of existing data with subgroup stratification by stereochemistry and assay parameters .

Q. What methodologies are effective for studying the compound’s mechanism of action in neurological targets?

  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GABAₐ receptors or monoamine transporters, focusing on the pyrrolidine moiety’s role in hydrogen bonding .
  • Electrophysiology : Patch-clamp assays on transfected HEK293 cells expressing human GABAₐ receptors to measure current modulation .
  • Radioligand Displacement : Competitive binding assays with ³H-muscimol for GABAₐ receptor affinity quantification .

Q. How can derivatives of this compound be synthesized to enhance metabolic stability?

  • Strategy 1 : Replace the hydroxyl group with a bioisostere (e.g., fluorine or methoxy group) to reduce phase II glucuronidation .
  • Strategy 2 : Introduce methyl groups at the α-position of the pyrrolidine ring to sterically hinder CYP450-mediated oxidation .
  • Analytical Validation : Monitor metabolic stability using liver microsome assays (human or rat) with LC-MS/MS quantification .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation.
  • Handling : Use gloveboxes for hygroscopic samples; confirm purity via NMR or HPLC after long-term storage .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation at the pyrrolidine nitrogen) .

Q. How can researchers design SAR studies to optimize binding affinity?

  • Library Design : Synthesize analogs with modifications to:
    • The phenoxy group (e.g., electron-withdrawing substituents for enhanced π-stacking).
    • The pyrrolidine ring (e.g., spirocyclic or fluorinated derivatives).
  • Assay Workflow :
    • High-throughput screening (HTS) with fluorescence polarization for initial affinity ranking.
    • Follow-up with ITC (isothermal titration calorimetry) for ΔG and binding stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.